molecular formula C13H14F3NO2 B12866391 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone

2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B12866391
M. Wt: 273.25 g/mol
InChI Key: RZIIPWXXTJXQKP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone: is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 3-methoxyphenylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions[][3].

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.

Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .

Medicine: Its structure can be modified to create analogs with improved pharmacological profiles .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The methoxyphenyl group can further influence the compound’s pharmacokinetics and pharmacodynamics .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone
  • 1-Trifluoroacetyl piperidine
  • 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone

Uniqueness: Compared to similar compounds, 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone stands out due to the presence of both trifluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(3-methoxyphenyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H14F3NO2/c1-19-11-4-2-3-9(7-11)10-5-6-17(8-10)12(18)13(14,15)16/h2-4,7,10H,5-6,8H2,1H3

InChI Key

RZIIPWXXTJXQKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(C2)C(=O)C(F)(F)F

Origin of Product

United States

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